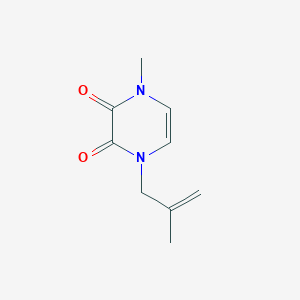
1-Methyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione, also known as Methylglyoxal-bis(guanylhydrazone) (MGBG), is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. MGBG is a polyamine analog that has been shown to inhibit the activity of the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines.
Mecanismo De Acción
MGBG inhibits the activity of ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overexpression has been associated with many types of cancer. By inhibiting ODC, MGBG reduces the levels of polyamines in the cell, which leads to the inhibition of cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
MGBG has been shown to have both biochemical and physiological effects. Biochemically, MGBG inhibits the activity of ODC, which reduces the levels of polyamines in the cell. Physiologically, MGBG has been shown to inhibit the growth of cancer cells, parasites, and bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of MGBG is that it is a synthetic compound that can be easily synthesized in the lab. Another advantage is that it has been extensively studied for its potential therapeutic applications in various diseases. However, one of the limitations of MGBG is that it can be toxic at high concentrations, which makes it difficult to use in vivo.
Direcciones Futuras
There are several future directions for the study of MGBG. One direction is to investigate its potential therapeutic applications in other diseases, such as bacterial infections and viral infections. Another direction is to develop more potent analogs of MGBG that have fewer side effects and can be used in vivo. Finally, future studies should focus on elucidating the molecular mechanisms of MGBG's effects on cells and organisms.
Conclusion
In conclusion, MGBG is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It inhibits the activity of ODC, which reduces the levels of polyamines in the cell and leads to the inhibition of cell growth and proliferation. MGBG has been shown to be effective against cancer, malaria, and trypanosomiasis, and there are several future directions for its study.
Métodos De Síntesis
MGBG can be synthesized by the condensation of methylglyoxal and guanylhydrazine. The reaction is carried out in anhydrous ethanol at room temperature and yields a white crystalline solid. The purity of the compound can be determined by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
MGBG has been extensively studied for its potential therapeutic applications in various diseases, including cancer, malaria, and trypanosomiasis. In cancer, MGBG has been shown to inhibit the growth of cancer cells by inhibiting the activity of ODC, which is overexpressed in many types of cancer. In malaria, MGBG has been shown to inhibit the growth of the parasite by targeting the polyamine biosynthesis pathway. In trypanosomiasis, MGBG has been shown to be effective against both the bloodstream and intracellular forms of the parasite.
Propiedades
IUPAC Name |
1-methyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7(2)6-11-5-4-10(3)8(12)9(11)13/h4-5H,1,6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUDPZZXIUEYME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C=CN(C(=O)C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

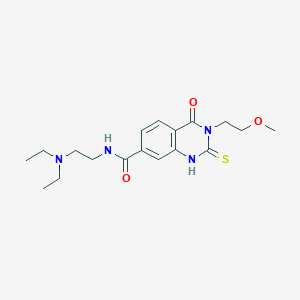
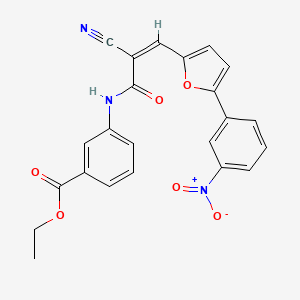
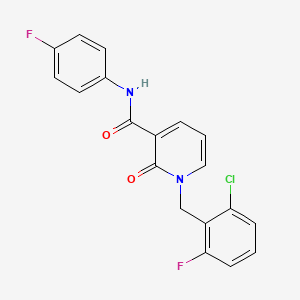
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide](/img/structure/B2897743.png)
![N-[(4-Methyl-2-oxo-1,3-oxazolidin-4-yl)methyl]prop-2-enamide](/img/structure/B2897745.png)
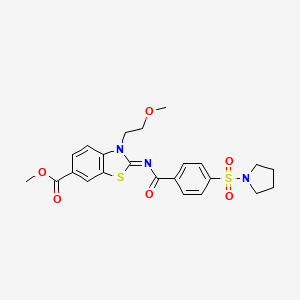
![(6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2897749.png)
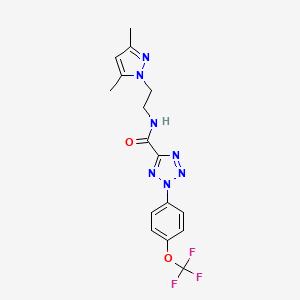
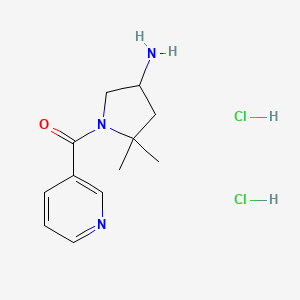
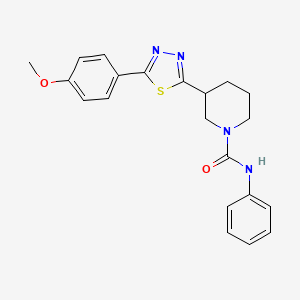
![2-[(E)-but-2-enyl]-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2897754.png)
![Methyl 3-(2-chlorobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2897757.png)
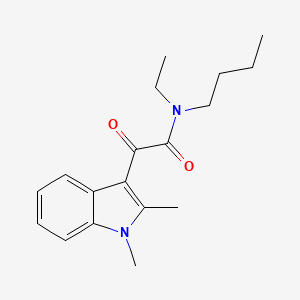
![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B2897762.png)